molecular formula C10H8O8S2 B090061 4,5-Dihydroxynaphthalene-2,7-disulfonic acid CAS No. 148-25-4

4,5-Dihydroxynaphthalene-2,7-disulfonic acid

Cat. No.: B090061
CAS No.: 148-25-4
M. Wt: 320.3 g/mol
InChI Key: HLVXFWDLRHCZEI-UHFFFAOYSA-N
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Description

Chromotropic acid is a naphthalenesulfonic acid that is naphthalene-2,7-disulfonic acid substituted by hydroxy groups at positions 4 and 5. It has a role as an indicator. It is a naphthalenesulfonic acid and a member of naphthalenediols.

Scientific Research Applications

  • Chromium(III) Complex Formation : It forms chromium(III) complex species in both acidic and basic solutions, which is significant for understanding the removal capacities of these ligands in wastewater treatment, especially for industries discharging water containing Cr(III) ions, a major pollutant (Aksoy, 2008).

  • Synthesis of Helicenebisquinones : It's used in the synthesis of tetradodecyloxy[6]helicenebisquinone and its analogues, starting from the commercially available dye-intermediate chromotropic acid. These compounds have unique optical properties and applications in various fields (Paruch et al., 2000).

  • Excited-State Prototropic Behavior : It exhibits excited-state prototropic behavior in aqueous solutions. This is important for understanding its fluorogenic character and its behavior under various pH conditions, which is relevant in photochemistry and material science (Bardez et al., 2001).

  • Comparison with 4-Hydroxynaphthalene-2,7-disulfonic Acid : Its comparison with 4-Hydroxynaphthalene-2,7-disulfonic Acid in the context of chelate stabilization provides insights into its chemical behavior and potential applications in analytical chemistry (Katayama et al., 1971).

  • Cobalt(II) Determination : It's utilized in the formation of a binuclear complex with Cu(II) and Co(II), allowing for selective determination of Co(II) at ng/ml level, which is significant for trace metal analysis in environmental samples (Gao, Lu, & Ren, 2005).

  • Boronic Acid-Diol Affinity : It forms complexes with boronic acids, with implications for understanding chemical affinity systems and their applications in chemistry (Sienkiewicz & Roberts, 1980).

  • Azo Dye Degradation Studies : This compound is studied in the context of azo dye degradation, particularly in advanced oxidation processes. Understanding its behavior in these processes is crucial for environmental remediation and wastewater treatment applications (Pálfi, Wojnárovits, & Takács, 2011).

  • Acidity Studies : Its acidity and the stability constants of its hydrogen complexes have been investigated, which is essential for applications in analytical chemistry, especially in the development of new reagents and sensors (Budesinsky, 1969).

  • Simultaneous Determination of Ascorbic Acid, Dopamine, and Uric Acid : It is used to modify electrodes for the simultaneous determination of ascorbic acid, dopamine, and uric acid, highlighting its potential in biosensor development (Ensafi, Taei, & Khayamian, 2009).

Safety and Hazards

4,5-Dihydroxynaphthalene-2,7-disulfonic acid may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

The primary targets of 4,5-Dihydroxynaphthalene-2,7-disulfonic acid are the respiratory system, eyes, and skin . It causes irritation to these organs, which suggests that it interacts with receptors or enzymes in these tissues.

Biochemical Pathways

Given its role as an intermediate in the production of dyes, pigments, chelating reagents, sulfonic and sulfinic acids , it may be involved in various biochemical reactions related to these substances.

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body. The metabolism and excretion of this compound would depend on its interactions with various enzymes and transporters in the body.

Result of Action

The primary result of the action of this compound is irritation to the respiratory system, eyes, and skin . This suggests that it triggers an inflammatory response in these tissues, which could involve the release of inflammatory mediators and activation of immune cells.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its sensitivity to formaldehyde and nitrate suggests that its action could be affected by the presence of these substances. Furthermore, its stability and efficacy could be influenced by factors such as pH, temperature, and the presence of other chemicals.

Properties

IUPAC Name

4,5-dihydroxynaphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O8S2/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8/h1-4,11-12H,(H,13,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVXFWDLRHCZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

129-96-4 (di-hydrochloride salt), 3888-44-6 (mono-hydrochloride salt)
Record name Chromotropic acid
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DSSTOX Substance ID

DTXSID6059732
Record name 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-
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Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dihydrate: White solid; [Merck Index]
Record name Chromotropic acid
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CAS No.

148-25-4
Record name Chromotropic acid
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Record name Chromotropic acid
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Record name 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-
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Record name 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-
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Record name 4,5-dihydroxynaphthalene-2,7-disulphonic acid
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Record name CHROMOTROPIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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